molecular formula C8H7N3 B14669862 6H-Pyrimido[5,4-B]azepine CAS No. 51058-98-1

6H-Pyrimido[5,4-B]azepine

Cat. No.: B14669862
CAS No.: 51058-98-1
M. Wt: 145.16 g/mol
InChI Key: WMWOKQDQUCUSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Heterocyclic Systems in Chemical Biology

Fused heterocyclic systems are complex ring structures where two or more heterocyclic rings share one or more atoms. wiley.com These structures are of immense importance in organic and medicinal chemistry because they form the foundational framework of a vast number of biologically active compounds, including many natural products and synthetic drugs. wiley.comacs.org The fusion of different heterocyclic rings, such as pyrimidine (B1678525) and azepine, creates a rigid and three-dimensional molecular architecture that can interact with high specificity and affinity with biological targets like enzymes and receptors. derpharmachemica.comscribd.com

The presence of multiple heteroatoms—most commonly nitrogen, oxygen, and sulfur—within the fused rings introduces unique electronic properties and enhances the potential for diverse chemical functionalization. wiley.com This versatility allows chemists to fine-tune the pharmacological properties of a molecule, improving its efficacy, selectivity, and pharmacokinetic profile. wiley.com Consequently, fused heterocyclic systems are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple, diverse protein targets. samipubco.com Their prevalence is evident in a wide array of therapeutic areas, including the development of anticancer, anti-inflammatory, antibacterial, and antiviral agents. samipubco.comtandfonline.com

Overview of the Pyrimidoazepine Scaffold: Structural Classifications and Nomenclature

The pyrimidoazepine scaffold is a bicyclic heterocyclic system resulting from the fusion of a pyrimidine ring and a seven-membered azepine ring. scribd.com The pyrimidine ring is a six-membered aromatic ring with two nitrogen atoms, while the azepine is a seven-membered ring containing one nitrogen atom. The specific arrangement and connectivity of these rings give rise to various constitutional isomers, each with a unique chemical structure and, consequently, distinct properties. unacademy.commasterorganicchemistry.com

Different isomers exist based on the fusion pattern and the relative positions of the nitrogen atoms. Some examples include:

Pyrimido[5,4-b]azepine : The pyrimidine ring is fused at its 5 and 4 positions to the 'b' face of the azepine ring.

Pyrimido[4,5-c]azepine : The pyrimidine ring is fused at its 4 and 5 positions to the 'c' face of the azepine ring. scribd.com

Pyrimido[5,4-d]azepine : The pyrimidine ring is fused at its 5 and 4 positions to the 'd' face of the azepine ring. ontosight.ai

Furthermore, the addition of other rings, such as a benzene (B151609) ring, leads to more complex structures like benzo[b]pyrimido[5,4-f]azepines. bspublications.net This structural diversity is a key reason for the broad range of biological activities observed for this class of compounds.

Historical Development and Emerging Research Trajectories for Pyrimidoazepines

The study of fused pyrimidines has a long history, dating back to the isolation of uric acid in 1776. derpharmachemica.com Over the decades, research has expanded to include a wide variety of fused systems, with pyrimidoazepines gaining attention for their significant pharmacological potential. derpharmachemica.comresearchgate.net Early research often focused on the synthesis of these complex molecules, with recent efforts shifting towards more efficient and environmentally friendly methods.

Contemporary research on pyrimidoazepines is characterized by several key trajectories:

Novel Synthetic Methodologies : Modern synthetic chemistry has seen the rise of multicomponent reactions (MCRs) for the construction of pyrimidoazepine derivatives. wiley.comtandfonline.com These reactions are highly efficient, allowing for the creation of complex molecules in a single step from multiple starting materials. wiley.com Other advanced techniques, such as ring-closing metathesis, are also being employed to synthesize previously unknown pyrimidoazepine scaffolds. scribd.com

Exploration of Biological Activity : There is a significant and growing interest in the biological activities of pyrimidoazepines. Research has demonstrated their potential as:

Anticancer Agents : Certain pyrimidoazepine derivatives have shown cytotoxic effects against various cancer cell lines. wiley.comsamipubco.com Some are being investigated as kinase inhibitors, which can interfere with cell signaling pathways that are often dysregulated in cancer. acs.orgnih.gov

Antioxidant and Anti-inflammatory Compounds : The pyrimidoazepine core has been identified in molecules with the ability to neutralize harmful free radicals, indicating antioxidant potential. wiley.comresearchgate.net Relatedly, anti-inflammatory effects have also been reported. ontosight.ai

Antimicrobial Agents : Some synthesized pyrimidoazepines have displayed activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The development of new derivatives and the investigation of their biological targets remain active areas of research, promising to unlock further therapeutic applications for this versatile heterocyclic system. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51058-98-1

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

6H-pyrimido[5,4-b]azepine

InChI

InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-3,5-6H,4H2

InChI Key

WMWOKQDQUCUSTK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C(=N1)C=NC=N2

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis provides the foundational data for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize pyrimidoazepine derivatives, with each method offering complementary information about the compound's atomic connectivity, functional groups, and molecular mass. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For pyrimidoazepine derivatives, ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure.

In ¹H NMR, the protons on the aromatic and heterocyclic rings typically appear in the downfield region (δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution and connectivity. Protons on the saturated carbon atoms of the azepine ring and its substituents, such as methyl and methylene (B1212753) groups, are found in the upfield region. For instance, the benzylic protons adjacent to the azepine nitrogen and the fused aromatic ring often exhibit characteristic shifts that are crucial for conformational studies.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyrimidine (B1678525) ring are distinct from those in the fused benzene (B151609) ring, and the sp³-hybridized carbons of the azepine ring can be clearly identified in the aliphatic region of the spectrum.

Detailed NMR data for a representative derivative, N,2,6,11-tetramethyl-N-phenyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-4-amine, are presented below to illustrate the typical chemical shifts observed for this class of compounds. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Data
Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyrimidine-C2-CH₃2.45 (s, 3H)25.8
Azepine-C6-CH₃1.30 (d, J=7.0 Hz, 3H)21.5
Azepine-C11-CH₃1.65 (d, J=7.2 Hz, 3H)24.1
Azepine-C6-H3.60 (q, J=7.0 Hz, 1H)35.2
Azepine-C11-H4.80 (q, J=7.2 Hz, 1H)45.7
Aromatic-H7.10-7.50 (m)125.0-148.0
Pyrimidine-C2-162.1
Pyrimidine-C4-158.4
Pyrimidine-C4a-115.9
Pyrimidine-C9a-160.3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the analysis of pyrimidoazepine derivatives, IR spectra typically show characteristic absorption bands for aromatic C-H, aliphatic C-H, C=N, and C=C bonds. The stretching vibrations for aromatic C=C bonds and the C=N bonds of the pyrimidine ring are usually observed in the 1650-1450 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of an N-H bond in the azepine ring would be indicated by a stretching band in the 3500-3300 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands
Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=N Stretch (Pyrimidine)1620 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1000

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound through the analysis of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For the pyrimido[5,4-b]azepine scaffold, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation often involves the cleavage of substituents from the core structure, while the tricyclic pyrimidoazepine system itself tends to be relatively stable. researchgate.netnih.gov

Interactive Data Table: Representative Mass Spectrometry Data
Ion Description
[M+H]⁺Molecular ion (protonated)
[M-CH₃]⁺Loss of a methyl group
[M-Substituent]⁺Loss of a larger substituent from the core

X-ray Crystallography and Molecular Structure Determination

While spectroscopic methods provide crucial data on connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. researchgate.net This technique has been instrumental in confirming the structures of various substituted benzo[b]pyrimido[5,4-f]azepines, providing precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net

Absolute Configuration Assignment

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereogenic centers. This is typically achieved by analyzing anomalous dispersion effects, which are quantified by the Flack parameter. researchgate.netbvsalud.org An ideal Flack parameter value of 0 for a correctly assigned enantiopure structure indicates that the model perfectly matches the experimental data. A value near 1 suggests that the inverted structure is correct.

In studies of several benzo[b]pyrimido[5,4-f]azepine derivatives, the compounds were synthesized and crystallized as racemic mixtures. nih.gov In such cases, the crystal lattice contains an equal population of both enantiomers. The crystallographic analysis of these racemic compounds confirms the presence of both configurations within the unit cell, often in a centrosymmetric space group.

Conformational Analysis of the Azepine Ring (e.g., Boat, Twist-Boat, Twist-Chair Forms)

One of the most significant structural features of the pyrimido[5,4-b]azepine system is the conformational flexibility of the seven-membered azepine ring. Unlike planar aromatic rings, this seven-membered ring is puckered and can adopt several low-energy conformations.

Analysis of Supramolecular Assemblies (e.g., Hydrogen Bonding, π-π Stacking Interactions)

The supramolecular architecture of 6H-Pyrimido[5,4-B]azepine derivatives is dictated by a variety of non-covalent interactions, primarily hydrogen bonding and π-π stacking. The specific nature and combination of these interactions are highly dependent on the substituents present on the tricyclic core, leading to a diverse range of crystalline packing arrangements, including the formation of chains, sheets, and dimers.

The crystal structures of substituted pyrimido[5,4-b]azepines reveal a remarkable diversity in hydrogen bonding patterns, with no two reported structures exhibiting the exact same range of intermolecular bonds. These interactions are crucial in the formation of higher-order structures. For instance, in a series of amino-substituted benzo[b]pyrimido[5,4-f]azepines, a combination of N—H⋯O, N—H⋯π(arene), and C—H⋯π(arene) hydrogen bonds collaborates to link molecules into complex sheets.

Different functional groups lead to distinct supramolecular motifs. For example, the supramolecular assembly in (6RS)-4-chloro-8-hydroxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine is dependent on O-H···N type hydrogen bonds. In other derivatives, molecules are linked into chains by C—H⋯π(pyrimidine) hydrogen bonds or into complex sheets through a combination of C—H⋯N and C—H⋯π(arene) interactions. In one instance, a single weak C—H⋯N hydrogen bond is responsible for linking molecules into centrosymmetric R22(10) dimers. The interplay of these varied hydrogen bonds underscores the tunability of the solid-state structures of these compounds.

Table 1: Hydrogen Bonding Patterns in Pyrimido[5,4-B]azepine Derivatives

Compound Derivative ClassHydrogen Bond Types ObservedResulting Supramolecular Structure
Amino-substituted benzo[b]pyrimido[5,4-f]azepinesN—H⋯O, N—H⋯π(arene), C—H⋯π(arene)Complex Sheets
4-Chloro-8-hydroxy-benzo[b]pyrimido[5,4-f]azepinesO-H···N, C-H···π(arene)Not specified
N-phenyl-benzo[b]pyrimido[5,4-f]azepin-4-aminesC—H⋯π(pyrimidine)Chains
Benzo[d]imidazol-1-yl-benzo[b]pyrimido[5,4-f]azepinesC—H⋯N, C—H⋯π(arene)Complex Sheets
Tetramethyl-benzo[b]pyrimido[5,4-f]azepinesWeak C—H⋯NCentrosymmetric Dimers

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing of pyrimido[5,4-b]azepine derivatives, particularly in cases where classical hydrogen bond donors are absent. The assembly of several 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine derivatives is primarily governed by such interactions.

The nature of the stacking can vary, involving different aromatic rings within the molecule. For example, the supramolecular structures of (6RS)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine and its 2,8,11-tetramethyl analogue depend on π-π stacking interactions between pairs of pyrimidine rings. In contrast, a methoxy-substituted analogue, (6RS)-4-chloro-8-methoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine, exhibits π-π stacking involving pairs of phenyl rings. Furthermore, short C-Cl···π(pyrimidine) contacts have been observed in some of these chloro-substituted derivatives, adding another layer of complexity to the intermolecular forces at play.

Table 2: π-π Stacking Interactions in Pyrimido[5,4-B]azepine Derivatives

CompoundInteracting RingsOther Interactions
(6RS)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepinePyrimidine-PyrimidineC-Cl···π(pyrimidine)
(6RS)-4-chloro-2,6,8,11-tetramethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepinePyrimidine-PyrimidineNot specified
(6RS)-4-chloro-8-methoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepinePhenyl-PhenylNot specified

Theoretical and Computational Chemistry of Pyrimidoazepines

Molecular Modeling and Dynamics Simulations

Conformational Space Exploration and Energy Minimization

For derivatives of pyrimidoazepine, particularly benzo[b]pyrimido[5,4-f]azepines, crystallographic studies have consistently shown that the azepine ring tends to adopt a boat-type conformation . nih.govnih.gov In some instances, depending on the substitution pattern, the conformation can be intermediate between a twist-boat and a twist-chair form. nih.gov Energy minimization calculations are crucial to refine these initial geometries and determine their relative stabilities. These calculations typically involve iterative adjustments to the molecular geometry to find a structure that corresponds to a minimum on the potential energy surface.

Table 1: Predicted Low-Energy Conformations of the Azepine Ring in Pyrimidoazepine Derivatives

Derivative ClassPredominant ConformationComputational Method
Benzo[b]pyrimido[5,4-f]azepinesBoat-typeX-ray Crystallography
Substituted Benzo[b]pyrimido[5,4-f]azepinesTwist-boat/Twist-chairX-ray Crystallography

This table is illustrative and based on findings for derivatives. Specific computational data for the parent 6H-pyrimido[5,4-b]azepine is not available in the cited literature.

Prediction of Molecular Interactions and Binding Poses

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein receptor. This method is instrumental in understanding the potential biological activity of compounds like this compound and its derivatives.

Docking studies on pyrimido[4,5-b]azepine derivatives designed as HER2/EGFR dual inhibitors have revealed key molecular interactions within the ATP-binding site of these proteins. nih.gov These interactions are critical for the inhibitory activity of the compounds. The pyrimido[4,5-b]azepine scaffold has been shown to form hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. Specifically, the N-1 and N-3 nitrogens of the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while the NH group at the 9-position can serve as a hydrogen bond donor. nih.gov

Computational studies on substituted pyrimido[5,4-b]indoles, which share a similar bicyclic core, have also demonstrated their ability to bind to the TLR4/MD-2 complex, suggesting that the pyrimido-fused system is a viable scaffold for interacting with protein targets. researchgate.net These studies underscore the importance of specific hydrogen bonds and hydrophobic interactions in determining the binding affinity and selectivity of these compounds.

Table 2: Predicted Molecular Interactions for Pyrimidoazepine Derivatives in Protein Binding Sites

Derivative/TargetKey Interacting ResiduesType of InteractionPredicted Binding Affinity (if available)
Pyrimido[4,5-b]azepine derivative / EGFRMet793, Thr854Hydrogen bondingNot specified
Substituted pyrimido[5,4-b]indole / TLR4/MD-2Not specifiedNot specifiedNot specified

This table is based on findings for derivatives and related structures. Specific docking studies for the parent this compound are not available in the cited literature.

Computational Studies on Stereochemical Influence and Conformational Flexibility

The presence of stereocenters in derivatives of this compound can have a profound impact on their conformational preferences and, consequently, their biological activity. Computational studies are essential to understand the influence of stereochemistry on the three-dimensional structure of these molecules.

In studies of (6RS)-4-chloro-substituted-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, it has been observed that while different derivatives crystallize with very similar molecular conformations, the configuration at a stereogenic center can lead to distinct supramolecular assemblies. nih.gov For instance, in a series of N,2,6,11-tetramethyl-N-phenyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-4-amine and related compounds, the azepine ring consistently adopts a boat conformation; however, a different configuration at a stereogenic center was observed in one of the derivatives compared to the others. mdpi.com

Furthermore, the conformational flexibility of the azepine ring can be influenced by the nature of its substituents. For example, in a series of polycyclic pyrimidoazepine derivatives, the azepine ring was found to adopt a conformation close to a boat form in most cases, with a C-methyl group in a quasi-equatorial position. nih.gov However, in one derivative, the ring adopted a conformation intermediate between a twist-boat and a twist-chair, with the C-methyl group in a quasi-axial site. nih.gov These findings highlight the subtle interplay between stereochemistry and substituent effects in dictating the conformational landscape of pyrimidoazepines.

Table 3: Influence of Stereochemistry and Substitution on Azepine Ring Conformation in Pyrimidoazepine Derivatives

Compound/SubstituentConfiguration at StereocenterAzepine Ring Conformation
(6RS)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepineRacemicBoat-type
(6RS)-N-benzyl-6-methyl-1,2,6,7-tetrahydropyrimido[5',4':6,7]azepino[3,2,1-hi]indol-8-amineRacemicIntermediate between twist-boat and twist-chair
N,2,6,11-tetramethyl-N-phenyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-4-amineNot specifiedBoat
6,7,9,11-tetramethyl-4-(5-methyl-1H-benzo[d]imidazol-1-yl)-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepineDifferent from aboveBoat

This table is based on findings for derivatives. Specific computational studies on the stereochemical influence for the parent this compound are not available in the cited literature.

Structure Activity Relationship Sar and Rational Design Principles for Pyrimidoazepines

Elucidating Key Structural Motifs for Biological Interactions

The biological activity of pyrimidoazepine derivatives is contingent on specific structural motifs that facilitate interactions with their targets. The core bicyclic system, comprising a pyrimidine (B1678525) ring fused to an azepine ring, serves as a foundational scaffold for engaging with protein kinases and other biological targets.

Key interactions often involve hydrogen bonding. For instance, in a series of pyrimido[4,5-b]azepine derivatives designed as HER2/EGFR dual inhibitors, X-ray crystallography revealed that the N-1 and N-3 nitrogens of the pyrimidine ring are crucial for forming hydrogen bonds within the ATP binding site of the kinase. nih.govsci-hub.se Specifically, these nitrogen atoms interact with the main chain NH of Met793 and the side chain of Thr854, respectively, sometimes through a water-mediated network. nih.govsci-hub.se The planarity of the pyrimido[4,5-b]azepine ring system is also considered a significant factor, contributing to effective interaction with protein targets, similar to other bicyclic kinase inhibitors. sci-hub.se

Furthermore, studies on related fused pyrimidine systems underscore the importance of specific substitution patterns. For example, in pyrimido[5,4-b]indoles, the introduction of aryl groups at the C8 position was found to significantly enhance potency. Computational analysis suggested that this improvement stems from additional binding interactions at the interface of the target protein complex. nih.gov Similarly, for N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] ox.ac.ukfiveable.meoxazin-4-amine derivatives, the core moiety is critical for biological activity, and substitutions on the appended phenyl ring can dramatically alter inhibitory potential. nih.govresearchgate.netresearchgate.net The incorporation of a methoxy group, for example, can transform a compound with poor activity into a potent inhibitor. researchgate.net

These findings highlight a recurring theme: the pyrimidine portion of the scaffold often acts as a "hinge-binder," forming critical hydrogen bonds in the active sites of kinases, while the azepine ring and its substituents explore other regions of the binding pocket to enhance affinity and selectivity.

Rational Medicinal Chemistry Design Strategies

The development of potent and selective pyrimidoazepine-based compounds relies on strategic medicinal chemistry approaches. These strategies aim to optimize the molecule's properties by leveraging structural information from the target and SAR data from existing compounds. fiveable.menih.gov

A common approach involves designing a scaffold that is complementary to the target's binding site. For example, the novel 7,6 fused bicyclic pyrimido[4,5-b]azepine scaffold was specifically designed to fit into the ATP binding site of HER2/EGFR proteins. nih.govsci-hub.se This structure-based design allows for the rational placement of functional groups to maximize favorable interactions.

Scaffold hopping is a powerful strategy used to identify novel core structures (chemotypes) that retain the key pharmacophoric features of a known active compound while offering improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. fiveable.me This technique involves replacing the central molecular framework of a lead compound with a structurally different one.

In the broader context of azepine-containing compounds, a "cut-and-sew" scaffold hopping strategy was successfully employed to discover novel CCR2 antagonists. nih.gov Researchers identified an active 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold and used it as a starting point to derive a new chemotype, 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones, which demonstrated nanomolar inhibitory activity. nih.gov This example illustrates how exploring different fused ring systems, including those containing the azepine moiety, can lead to the discovery of entirely new classes of biologically active molecules. This principle is directly applicable to the diversification of pyrimidoazepine chemotypes to explore new biological targets or improve upon existing activities.

Modern drug discovery rarely focuses on optimizing a single property, such as potency. Instead, it requires a holistic approach known as multiparameter optimization (MPO), where several properties are optimized simultaneously to achieve a balanced profile suitable for a drug candidate. nih.govoptibrium.comoptibrium.com These properties include potency, selectivity, solubility, metabolic stability, and cell permeability. nih.govoptibrium.com

A rational medicinal chemistry design strategy for pyrimido[4,5-d]azepines as 5-HT₂C receptor agonists successfully employed MPO. ox.ac.uk The goal was to deliver a compound with good central nervous system (CNS) penetration combined with high potency and selectivity. By systematically modifying substituents, researchers were able to achieve the desired balance of preclinical properties, leading to the identification of lead compounds that were potent and selective agonists. ox.ac.uk MPO methods guide the design process by integrating data from various assays, helping chemists make informed decisions to navigate the complex, often conflicting, requirements of drug design and "fail fast" on compounds unlikely to succeed. optibrium.com

Impact of Substituent Effects on Target Affinity and Selectivity

The nature and position of substituents on the pyrimidoazepine core have a profound impact on the compound's affinity for its target and its selectivity over other related targets.

Systematic SAR studies have shown that even minor modifications can lead to significant changes in biological activity. For instance, in a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] ox.ac.ukfiveable.meoxazin-4-amine derivatives targeting the RET tyrosine kinase, the substitution pattern on the N-phenylurea moiety was critical. nih.govresearchgate.net The data in the table below, derived from studies on RET kinase inhibitors, illustrates how different substituents affect inhibitory concentration.

CompoundR Group (on phenylurea moiety)RET IC₅₀ (μM)
17a 5-methylisoxazol-3-yl0.045
17d 5-(tert-butyl)isoxazol-3-yl0.010
17g 3-tert-butyl-1-methyl-1H-pyrazol-5-yl0.023
Data derived from studies on N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] ox.ac.ukfiveable.meoxazin-4-amine derivatives as RET inhibitors. nih.govresearchgate.net

As shown, the replacement of a methyl group with a bulkier tert-butyl group on the isoxazole ring (Compound 17d ) resulted in a 4.5-fold increase in potency against the RET kinase compared to its methyl analog (Compound 17a ). nih.govresearchgate.net This demonstrates the sensitivity of the target's binding pocket to the size and shape of the substituent.

The effects of substituents can be broadly categorized into steric and electronic influences, both of which play a crucial role in modulating ligand-target interactions. nih.gov

Electronic effects refer to the way a substituent influences the distribution of electrons in the molecule, which can affect its ability to form hydrogen bonds, halogen bonds, or other electrostatic interactions. rsc.org Electron-withdrawing groups (e.g., halogens, trifluoromethyl) and electron-donating groups (e.g., alkyl, methoxy) can alter the pKa of nearby functional groups and the polarity of the molecule. For example, the introduction of a methoxy group on a phenyl ring was found to significantly boost the inhibitory activity of certain 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] ox.ac.ukfiveable.mediazepine derivatives, likely due to favorable electronic contributions to binding. researchgate.net

Biological macromolecules such as proteins are chiral, meaning they can distinguish between different stereoisomers of a ligand. Therefore, stereochemistry is a critical factor in ligand-target binding.

For the pyrimidoazepine scaffold, the seven-membered azepine ring is not planar and can adopt various conformations, such as a boat, twist-boat, or twist-chair form. nih.gov The specific conformation can be influenced by the substituents on the ring. Furthermore, substituents can create stereogenic centers. Studies on various amino-substituted benzo[b]pyrimido[5,4-f]azepines have shown that the azepine ring typically adopts a boat conformation. nih.gov However, it was noted that different compounds could possess different configurations at the same stereogenic center, highlighting the structural diversity achievable. nih.gov The spatial arrangement of substituents dictated by a specific stereoisomer can lead to significant differences in binding affinity and biological activity, as one isomer may fit optimally into the binding site while the other fits poorly or not at all.

Understanding Binding Modes and Mechanistic Basis of Action

Analysis of Hydrogen Bonding Networks in Target Binding Sites

Hydrogen bonds are pivotal in determining the specificity of ligand binding to a target protein. nih.gov These interactions, which involve a hydrogen atom shared between two electronegative atoms (like oxygen or nitrogen), provide directional cues that are essential for molecular recognition. The pyrimidoazepine scaffold contains several hydrogen bond donors and acceptors, making it well-suited to form robust networks within a target's active site.

A clear example of this is demonstrated in the design of novel pyrimido[4,5-b]azepine derivatives as dual inhibitors of the HER2/EGFR proteins. nih.gov X-ray crystallography of a potent derivative, compound 19b , complexed with EGFR revealed a precise network of hydrogen bonds anchoring the inhibitor in the ATP binding site. nih.gov The analysis showed three critical interactions:

The N-1 nitrogen of the pyrimido[4,5-b]azepine core forms a direct hydrogen bond with the main chain NH of the amino acid Met793. nih.gov

The N-3 nitrogen engages in a water-mediated hydrogen bond with the side chain of Thr854. nih.gov

The NH proton at the 9-position of the azepine ring creates an additional hydrogen bond with the carbonyl group of Met793. nih.gov

These specific interactions are crucial for the compound's inhibitory activity. When direct structural data like crystallography is unavailable, computational methods such as homology modeling are employed to rationalize the binding and efficacy of compounds, as was done for a series of pyrimido[4,5-d]azepine derivatives targeting the 5-HT2C receptor. researchgate.net

Table 1: Hydrogen Bonding Interactions of Pyrimido[4,5-b]azepine Derivative 19b with EGFR

Ligand Atom/Group Target Residue Interaction Type
N-1 of Pyrimidine Ring Met793 (Main Chain NH) Direct Hydrogen Bond
N-3 of Pyrimidine Ring Thr854 (Side Chain) Water-mediated Hydrogen Bond
9-NH of Azepine Ring Met793 (Carbonyl Group) Direct Hydrogen Bond

Data sourced from an X-ray co-crystal structure analysis of compound 19b with EGFR. nih.gov

Targeting Specific Hydrophobic Pockets (e.g., WPF Pocket)

While hydrogen bonds provide specificity, hydrophobic interactions are often the primary driving force for ligand binding, contributing significantly to the stability of the ligand-target complex. nih.gov The rational design of pyrimidoazepine derivatives frequently involves tailoring substituents to fit optimally into hydrophobic pockets within the target's binding site.

In the development of HER2/EGFR inhibitors, the entire pyrimido[4,5-b]azepine scaffold was designed to fit into the ATP binding pocket. nih.gov The optimization of substituents on this core, such as the 4-anilino and 6-functional groups, aimed to maximize favorable contacts with hydrophobic residues lining this pocket. nih.gov

Computational docking studies on other kinase inhibitors have shown that a large number of hydrophobic atoms in a ligand can be important for drug-target binding. nih.gov The binding affinity and efficacy can be optimized by strategically placing hydrophobic groups to complement the topology of the target site. nih.gov For instance, in studies of inhibitors targeting the PICK1 PDZ domain, unique sets of hydrophobic interactions defined distinct binding conformations. In one state, the cyclopentyl group of an inhibitor formed frequent contacts with residues I35, V86, A87, and I90, while in another state, a bromophenyl moiety interacted with L83, L84, and A87. mdpi.com This illustrates the principle of modifying specific parts of a molecule to engage with defined hydrophobic regions of a binding pocket. The specific pockets targeted by pyrimidoazepine derivatives, such as the WPF pocket in certain kinases, would depend entirely on the protein being pursued.

Allosteric Modulation Considerations

Allosteric modulation represents a sophisticated mechanism of action where a compound binds to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site. rsc.org This binding event induces a conformational change in the protein, thereby modulating the affinity or efficacy of the endogenous ligand. rsc.org This approach can offer significant advantages, including higher subtype selectivity, as allosteric sites are often less conserved across related proteins than the highly conserved orthosteric sites. rsc.org

The effects of an allosteric modulator can be quantified by a cooperativity factor. Positive allosteric modulators (PAMs) increase the binding or effect of the primary agonist, while negative allosteric modulators (NAMs) decrease it. nih.gov Research on pyrimidinyl biphenylureas as allosteric modulators of the cannabinoid receptor 1 (CB1) provides a clear illustration of this principle. These compounds were found to enhance the binding of an agonist (CP55940) while simultaneously decreasing the binding of an inverse agonist (SR141716A). nih.gov This demonstrates their ability to stabilize an active conformation of the receptor. nih.gov

Table 2: Cooperativity of Pyrimidinyl Biphenylurea Allosteric Modulators at the CB1 Receptor

Compound Cooperativity with Agonist (CP55940) Cooperativity with Inverse Agonist (SR141716A)
LDK1285 Positive (α = 11.5) Negative (α = 0.6)
LDK1288 Positive (α = 7.1) Negative (α = 0.6)
LDK1305 Positive (α = 5.2) Negative (α = 0.5)
PSNCBAM1 Positive (α = 5.4) Negative (α = 0.7)

Data shows that the allosteric modulators increase agonist binding (α > 1) and decrease inverse agonist binding (α < 1). nih.gov

While specific examples of 6H-pyrimido[5,4-b]azepine derivatives acting as allosteric modulators are not detailed in the provided research, the principle is highly relevant for the rational design of new agents. The development of allosteric inhibitors for targets like RIPK1 using bridged benzoazepine amides and for NMDA receptors using 3-benzazepine derivatives highlights the potential of applying this strategy to the broader azepine class of compounds. nih.govnih.govresearchgate.net Designing a pyrimidoazepine to target a less-conserved allosteric site could lead to novel therapeutics with improved selectivity profiles.

Pyrimidoazepine Scaffolds in Chemical Biology and Advanced Medicinal Chemistry Design

Role as Privileged Structures in Drug Discovery Research

The 6H-Pyrimido[5,4-b]azepine scaffold and its derivatives, such as benzo[b]pyrimido[5,4-f]azepines and benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones, are recognized as privileged structures in drug discovery. exeter.ac.uknih.gov A privileged structure is a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile template for the design of novel therapeutic agents. The tricyclic 6-7-6 ring system of pyrimidoazepines provides a rigid yet adaptable core that can be readily functionalized to interact with a variety of protein active sites. nih.gov

Notably, benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones have been identified as versatile ATP-site directed kinase pharmacophores. exeter.ac.uk This characteristic has led to their extensive use in the development of inhibitors for multiple kinases, underscoring their importance as a privileged scaffold in the design of targeted therapies. exeter.ac.uk

Strategies for Biological Target Identification and Mechanistic Insights

The identification of biological targets for this compound derivatives often involves a combination of high-throughput screening, computational modeling, and detailed structure-activity relationship (SAR) studies. These approaches have successfully elucidated the molecular mechanisms through which these compounds exert their biological effects, primarily through interactions with kinases, receptors, and enzymes.

Kinase Inhibition (e.g., PLK1, VEGF-R2, Trk, c-Src, EGFR, HER2, BET Bromodomains)

Derivatives of the pyrimidoazepine scaffold have demonstrated significant potential as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

EGFR and HER2 Inhibition: A novel series of pyrimido[4,5-b]azepine derivatives has been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov One promising compound, a 6-substituted amide derivative, exhibited potent inhibitory activity against both HER2 and EGFR kinases with IC50 values of 24 nM and 36 nM, respectively. nih.gov X-ray co-crystal structures have provided mechanistic insights, revealing that the pyrimido[4,5-b]azepine scaffold forms key hydrogen-bonding interactions within the ATP-binding site of EGFR. nih.gov Specifically, the N-1 and N-3 nitrogens of the scaffold interact with the main chain NH of Met793 and the side chain of Thr854, respectively. nih.gov

CompoundTargetIC50 (nM)Cell Growth Inhibition (GI50, BT474 cells)
6-substituted amide derivative 19bHER22418 nM
EGFR36

BET Bromodomain Inhibition: The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold has been shown to be a versatile framework for developing inhibitors of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. exeter.ac.uk These proteins are epigenetic readers that play a critical role in transcriptional regulation and are attractive targets in oncology. Through systematic SAR studies, researchers have been able to define the structural requirements for both dual kinase/bromodomain activity and selective BET inhibition. exeter.ac.uk This has led to the identification of BET-selective inhibitors, such as JWG-115, which has a BRD4 IC50 of 1 µM. exeter.ac.uk

CompoundTargetIC50
JWG-115BRD41 µM

c-Met Inhibition: A series of novel 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b] exeter.ac.uknih.govdiazepine derivatives were designed and evaluated for their ability to inhibit the c-Met kinase, a receptor tyrosine kinase implicated in tumorigenesis and metastasis. nih.govresearchgate.net Several of these compounds demonstrated potent c-Met inhibition and significant anti-proliferative activities against various cancer cell lines. nih.gov

Detailed research findings on the inhibition of PLK1, VEGF-R2, Trk, and c-Src by compounds based on the specific this compound scaffold are not extensively available in the reviewed literature. While pyrimidine (B1678525) derivatives, in general, have been explored as inhibitors for these kinases, specific data for the this compound core is limited. ekb.egnih.govdovepress.com

Receptor Agonism/Antagonism (e.g., 5-HT2C Receptors)

While direct evidence for the activity of this compound derivatives on 5-HT2C receptors is limited, research on the closely related pyrimido[4,5-d]azepine scaffold has shown potent ligand activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netnih.gov One such analog, compound 6p, was identified as a highly potent ligand for both 5-HT2A and 5-HT2C receptors, with IC50 values of 3 nM and 2.3 nM, respectively. nih.gov This compound demonstrated significant effects on reducing food intake and body weight gain in preclinical obesity models, highlighting the therapeutic potential of the broader pyrimidoazepine class in modulating serotonin receptor activity. nih.gov

CompoundReceptorIC50 (nM)
6p5-HT2A3
5-HT2C2.3

Enzyme Modulation (e.g., iNOS, COX Inhibitors)

Specific studies detailing the activity of this compound derivatives as modulators of inducible nitric oxide synthase (iNOS) or cyclooxygenase (COX) enzymes could not be identified in the reviewed scientific literature. While the broader class of pyrimidine-containing compounds has been investigated for COX inhibition, data directly pertaining to the this compound scaffold is not available.

Development of Novel Chemical Probes and Tools for Biological Systems

The versatility of the pyrimidoazepine scaffold has been leveraged to develop chemical probes for studying biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the elucidation of its biological function.

A notable example is the development of a kinase-selective chemical probe for ERK5, JWG-071, which is based on the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold. exeter.ac.uk The development of such probes is crucial for target validation and for gaining deeper mechanistic insights into cellular signaling pathways. exeter.ac.uk The ability to rationally design both potent inhibitors and selective chemical probes from the same scaffold highlights its utility in chemical biology research. exeter.ac.uk

Design Considerations for Specific Biological Pathways

The design of this compound derivatives to target specific biological pathways is guided by detailed structure-activity relationship (SAR) studies. These studies systematically explore how modifications to different parts of the scaffold affect potency and selectivity for a given biological target.

For kinase inhibitors, key design considerations include:

Hinge-binding motifs: The pyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. Modifications to this core can modulate binding affinity and selectivity. nih.gov

Gatekeeper residue interactions: The nature of the substituent pointing towards the "gatekeeper" residue in the kinase active site can significantly influence selectivity against other kinases. exeter.ac.uk

Solvent-exposed regions: Functionalization of the scaffold in regions that extend towards the solvent-exposed area of the active site can be used to improve physicochemical properties and introduce additional interactions to enhance potency and selectivity. nih.gov

In the case of BET bromodomain inhibitors, co-crystallography studies have revealed that distinct atropisomeric conformers of the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold are responsible for binding to the kinase ATP-site versus the BRD4 acetyl-lysine binding pocket. exeter.ac.uk This understanding of conformational preferences is a critical design consideration for directing selectivity towards either the kinase or the bromodomain target. exeter.ac.uk

Conclusion and Future Research Directions

Summary of Key Advancements in Pyrimido[5,4-B]azepine Research

Research into pyrimido[5,4-b]azepine and its related isomers has led to the discovery of compounds with significant biological activities. A notable area of advancement is in the development of kinase inhibitors. For instance, derivatives of the isomeric pyrimido[4,5-b]azepine scaffold have been designed as potent dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), which are crucial targets in oncology.

Furthermore, the versatility of the broader pyrimidoazepine class is highlighted by the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain management. Another significant advancement has been the creation of pyrimido[4,5-d]azepine derivatives as 5-HT2C receptor agonists, demonstrating the potential of this scaffold in modulating G-protein coupled receptors (GPCRs) for the treatment of central nervous system disorders. These discoveries underscore the adaptability of the pyrimidoazepine core in interacting with a range of important biological targets.

Pyrimidoazepine Isomer Biological Target Therapeutic Area
Pyrimido[4,5-b]azepineHER2/EGFROncology
Pyrimido[4,5-d]azepineTRPV1Pain Management
Pyrimido[4,5-d]azepine5-HT2C ReceptorCNS Disorders

Unexplored Avenues in Synthesis and Derivatization

The synthesis of pyrimido[5,4-b]azepines and their isomers has primarily relied on classical heterocyclic chemistry techniques. A common and versatile method for constructing benzo[b]pyrimido[5,4-f]azepines involves a two-step process: base-catalyzed aminolysis of a substituted dichloropyrimidine followed by an intramolecular Friedel-Crafts cyclization. Additionally, nucleophilic substitution reactions on pre-formed chloro-substituted pyrimidoazepines have been employed to generate diverse derivatives.

However, there remain several unexplored avenues for the synthesis and derivatization of the 6H-Pyrimido[5,4-B]azepine core. The application of modern synthetic methodologies such as C-H activation could provide more direct and efficient routes to novel derivatives, avoiding the need for pre-functionalized starting materials. The steric challenges associated with the seven-membered azepine ring present an opportunity for the development of novel stereoselective synthetic methods. Furthermore, the exploration of multicomponent reactions could offer a rapid and diversity-oriented approach to constructing complex pyrimidoazepine libraries. The limitations of current methods often lie in the availability of starting materials and the control of regioselectivity during cyclization, areas ripe for innovation.

Opportunities for Advanced Computational and Structural Biology Integration

The integration of computational chemistry and structural biology offers significant opportunities to accelerate research into 6H-Pyrimido[5,4-B]azepines. While experimental data for this specific isomer is limited, computational approaches can provide valuable insights. Homology modeling has been successfully used to understand the binding of pyrimido[4,5-d]azepine derivatives to the 5-HT2C receptor, guiding the design of more potent and selective ligands.

Molecular docking and virtual screening are powerful tools that can be employed to screen large virtual libraries of this compound derivatives against a wide array of biological targets, thereby identifying potential new therapeutic applications. Furthermore, molecular dynamics simulations can offer a deeper understanding of the conformational dynamics of the pyrimidoazepine scaffold and its interactions with target proteins at an atomic level. The prediction of absorption, distribution, metabolism, and excretion (ADME) properties through in silico methods can aid in the early-stage optimization of drug candidates, reducing the likelihood of late-stage failures.

Computational Technique Application in Pyrimidoazepine Research
Homology ModelingUnderstanding ligand-receptor interactions.
Molecular DockingIdentifying potential biological targets.
Virtual ScreeningDiscovering novel hit compounds from large libraries.
Molecular DynamicsSimulating the dynamic behavior of ligand-receptor complexes.
ADME PredictionEarly assessment of drug-like properties.

Future Perspectives in Pyrimidoazepine-Based Chemical Biology and Drug Design

The future of pyrimidoazepine-based research is promising, with numerous avenues for exploration in chemical biology and drug design. The demonstrated activity of related isomers against diverse targets like kinases and GPCRs suggests that the this compound scaffold is a privileged structure worthy of more focused investigation. A key future direction will be the systematic biological screening of novel pyrimidoazepine libraries against a broad panel of targets to uncover new therapeutic opportunities.

The development of chemical probes based on the this compound core could be instrumental in elucidating the function of novel biological targets. Furthermore, the application of emerging technologies such as artificial intelligence and machine learning in drug design can accelerate the optimization of pyrimidoazepine-based drug candidates by predicting structure-activity relationships and identifying compounds with desirable pharmacokinetic profiles. The continued development of innovative synthetic methodologies will be crucial for accessing novel chemical space and generating the next generation of pyrimidoazepine-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6H-Pyrimido[5,4-B]azepine derivatives?

  • Methodological Answer : Key routes include:

  • Multi-step functionalization : Bromination of precursor compounds (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) followed by cyclization with nucleophiles (e.g., hydrazine derivatives or thiourea) to form fused pyrimidine-azepine scaffolds .
  • Oxidative coupling : Tert-butyl hydroperoxide (TBHP)-mediated oxidative synthesis from N-uracil amidines, enabling regioselective formation of the pyrimidoazepine core .
  • Solvent-free Claisen–Schmidt reactions : Used for arylidene-substituted derivatives, as demonstrated in analogous indenofuran syntheses (applicable to azepine systems with structural modifications) .

Q. How can researchers characterize the physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • Acid-base profiling : Use non-aqueous capillary electrophoresis (NACE) to determine pKa values, particularly for derivatives with electron-withdrawing substituents (e.g., ketones) that influence solubility and reactivity .
  • Spectroscopic analysis : Combine NMR (1H/13C, COSY, HSQC) to resolve fused-ring systems and mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography is critical for resolving stereochemical ambiguities in annulated derivatives .
  • Chromatographic purity : Employ HPLC with ammonium acetate buffer (pH 6.5) to assess residual solvents and impurities, as outlined in pharmacopeial guidelines for related heterocycles .

Advanced Research Questions

Q. How can experimental design optimize the biological activity of this compound derivatives (e.g., apoptosis induction)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogenated aryl groups, sulfonyl moieties) at positions 5 and 2 of the azepine ring to enhance Bcl-xL protein inhibition, as seen in structurally analogous pyridopyridazine derivatives .
  • In vitro assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in cancer cell lines (e.g., HeLa, MCF-7) and compare with positive controls (e.g., ABT-263). Validate target engagement via Western blotting for Bcl-xL and caspase-3 activation .
  • Data contradiction resolution : If bioactivity varies between cell lines, evaluate membrane permeability (logP) or metabolic stability (e.g., cytochrome P450 assays) to identify pharmacokinetic bottlenecks .

Q. What strategies address discrepancies in reported antifungal/antimalarial activities of this compound analogs?

  • Methodological Answer :

  • Systematic variation of substituents : Compare 4-ketone vs. 2-ketone derivatives (as in isoindole analogs) to isolate electronic effects on antifungal potency .
  • Standardized bioassays : Replicate antiplasmodial activity studies (e.g., against Plasmodium falciparum 3D7) using fixed protocols (e.g., SYBR Green I-based IC50 determination) to minimize inter-lab variability .
  • Computational modeling : Perform molecular docking (e.g., with Candida albicans CYP51 or Plasmodium dihydroorotate dehydrogenase) to rationalize activity differences caused by minor structural changes .

Q. How can researchers resolve synthetic challenges in scaling up this compound production?

  • Methodological Answer :

  • Green chemistry approaches : Replace hazardous brominating agents (e.g., Br2) with N-bromosuccinimide (NBS) in ionic liquid media to improve safety and yield .
  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for Suzuki-Miyaura cross-coupling steps to reduce byproducts in aryl-substituted derivatives .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.